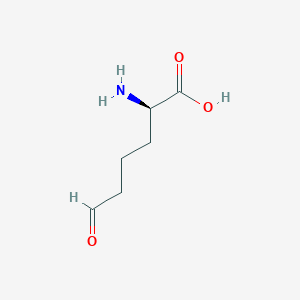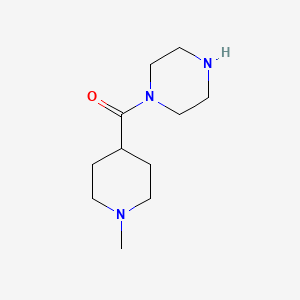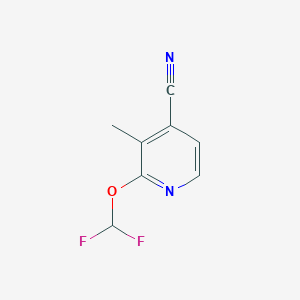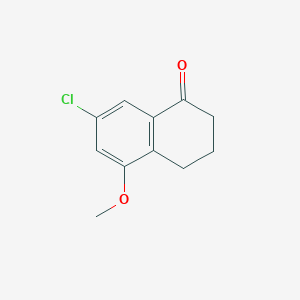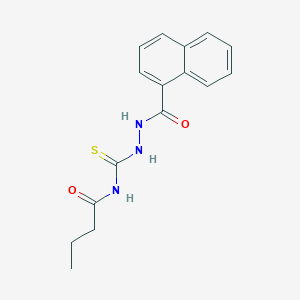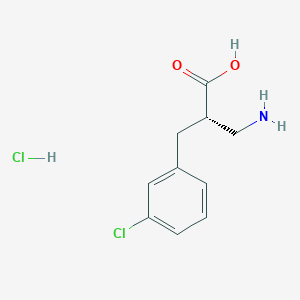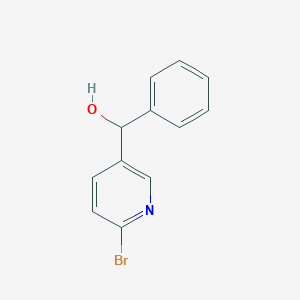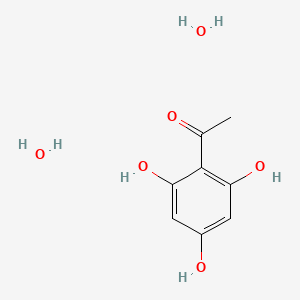
5-Chloro-2-fluoro-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-nitrobenzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is carried out at elevated temperatures ranging from 50°C to 250°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali metal fluorides in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes.
Reduction: 5-Chloro-2-fluoro-3-nitroaniline.
Oxidation: 5-Chloro-2-fluoro-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
- 5-Fluoro-2-nitrobenzaldehyde
- 2-Chloro-5-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
Comparison: 5-Chloro-2-fluoro-3-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C7H3ClFNO3 |
|---|---|
Peso molecular |
203.55 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
Clave InChI |
MPAGPDXJVCNNSC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


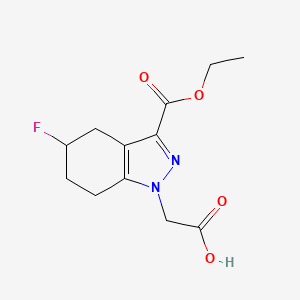
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)

![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
